molecular formula C19H18N2O4 B2706216 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798639-66-3

4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2706216
CAS No.: 1798639-66-3
M. Wt: 338.363
InChI Key: MOJGTTANEXQFDU-UHFFFAOYSA-N
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Description

4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activities

Several studies have synthesized and evaluated indole-containing compounds, including azetidinones, for their antimicrobial and antibacterial properties. For instance, novel indol compounds featuring azetidinones and oxadiazoles have been prepared and tested against various microbial strains, showing promising antimicrobial activity (Sreeramulu & Ashokgajapathiraju, 2014). Similarly, derivatives of azetidinone have been synthesized and screened for antibacterial effectiveness, highlighting their potential in combating bacterial infections (Chopde, Meshram, & Pagadala, 2012).

Anti-inflammatory Activity

Compounds incorporating the indole and azetidinone frameworks have also been investigated for their anti-inflammatory properties. Research has demonstrated the synthesis of indolyl azetidinones and their evaluation for anti-inflammatory activity, revealing significant effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, Shrimali, Bhalla, & Barthwal, 1990). These findings suggest a potential application in the development of new anti-inflammatory agents with reduced side effects.

Enzyme Inhibitory Activities

The exploration of enzyme inhibitory activities is another area of interest for compounds with the indole-azetidinone structure. Novel pyrazinamide condensed azetidinones, for example, have been prepared and assessed for their inhibitory effects on cholinesterase enzymes, displaying potent activities that could be leveraged in the treatment of diseases like Alzheimer's (Elumalai, Ali, Munusamy, Elumalai, Eluri, & Srinivasan, 2016).

Properties

IUPAC Name

4-[1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-6-14(8-19(23)24-12)25-15-10-21(11-15)18(22)7-13-9-20-17-5-3-2-4-16(13)17/h2-6,8-9,15,20H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJGTTANEXQFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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